Methyl 2-(6-hydroxy-5-methylbenzofuran-3-yl)acetate
Description
Methyl 2-(6-hydroxy-5-methylbenzofuran-3-yl)acetate is a benzofuran derivative characterized by a hydroxyl group at the 6-position, a methyl group at the 5-position of the benzofuran core, and a methyl ester-linked acetate moiety at the 3-position. This compound has garnered attention due to its structural similarity to bioactive natural products, such as coumarins and flavonoids, which are known for their antioxidant and anti-inflammatory properties . Its synthesis typically involves multi-step processes, including cyclization and esterification, to achieve the benzofuran scaffold with precise functionalization .
Properties
Molecular Formula |
C12H12O4 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
methyl 2-(6-hydroxy-5-methyl-1-benzofuran-3-yl)acetate |
InChI |
InChI=1S/C12H12O4/c1-7-3-9-8(4-12(14)15-2)6-16-11(9)5-10(7)13/h3,5-6,13H,4H2,1-2H3 |
InChI Key |
YLYZXNNGQGVSIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1O)OC=C2CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Step 1: Acylation
6-Acetoxy-2-methylbenzofuran is treated with AlCl₃ and oxalyl chloride in DCM at 0°C for 2.33 hours. This facilitates electrophilic substitution, forming a reactive acylium intermediate.
Step 2: Methanol Quench
The intermediate is quenched with methanol at 0°C, hydrolyzing excess reagents and stabilizing the acetate group.
Step 3: Esterification
Potassium carbonate in methanol at 20°C promotes methyl ester formation, yielding the product in 93% yield .
Table 1: Reaction Conditions for Fries Rearrangement Method
| Parameter | Details |
|---|---|
| Starting Material | 6-Acetoxy-2-methylbenzofuran |
| Catalysts | AlCl₃, oxalyl chloride |
| Solvent | Dichloromethane |
| Temperature | 0–20°C |
| Yield | 93% |
| Purification | Flash chromatography (25% EtOAc/hexane) |
Esterification of 6-Hydroxy-5-Methylbenzofuran-3-Acetic Acid
For compounds with pre-existing carboxylic acid groups, esterification is viable. ScienceDirect describes using dimethyl sulfate (DMS) in alkaline conditions:
-
Reagents : 6-Hydroxy-5-methylbenzofuran-3-acetic acid, DMS, K₂CO₃.
-
Conditions : Reflux in methanol for 16 hours.
This method is advantageous for large-scale production due to mild conditions and commercial availability of DMS.
Alternative Cyclization Approaches
Oxidative Coupling of β-Ketoesters
Thieme-Connect highlights a tandem oxidative coupling method using β-ketoesters. For example, β-ketoester derivatives undergo cyclization in the presence of iodine (I₂) and potassium carbonate (K₂CO₃), forming the benzofuran core. Subsequent acetylation introduces the methyl ester group.
Key Observations :
Claisen-Schmidt Condensation
AR Journals details Claisen-Schmidt condensation between benzaldehyde derivatives and acetophenones. While primarily used for cinnamoyl derivatives, this method can be adapted for benzofuran synthesis by incorporating acetylated intermediates.
Comparative Analysis of Synthetic Methods
Table 2: Efficiency of Preparation Methods
| Method | Yield (%) | Scalability | Complexity | Cost Efficiency |
|---|---|---|---|---|
| Direct Acetylation | 85–90 | Moderate | Low | High |
| Fries Rearrangement | 93 | High | Moderate | Moderate |
| Esterification | 85 | High | Low | High |
| Oxidative Coupling | 70–75 | Low | High | Low |
-
Fries Rearrangement offers the highest yield and scalability but requires stringent temperature control.
-
Esterification is cost-effective for industrial applications but depends on precursor availability.
Industrial and Green Chemistry Considerations
Recent advancements emphasize solvent-free reactions and recyclable catalysts. For example, ACS Publications reports using continuous flow reactors to enhance Fries rearrangement efficiency while reducing waste. Additionally, bio-based catalysts (e.g., lipases) are being explored for esterification to align with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-hydroxy-5-methylbenzofuran-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 6-hydroxy-5-methylbenzofuran-3-yl acetic acid.
Reduction: Formation of 6-hydroxy-5-methylbenzofuran-3-yl methanol.
Substitution: Formation of various substituted benzofuran derivatives depending on the reagent used.
Scientific Research Applications
Pharmaceuticals
Methyl 2-(6-hydroxy-5-methylbenzofuran-3-yl)acetate shows promise in the pharmaceutical industry due to its potential therapeutic effects:
- Anti-inflammatory Properties : Research indicates that compounds with a benzofuran structure often exhibit anti-inflammatory activities. This compound may inhibit enzymes involved in inflammatory pathways, providing a basis for its use in treating inflammatory diseases.
- Antioxidant Activity : The compound's structure suggests it may possess antioxidant properties, which are beneficial in preventing oxidative stress-related diseases.
- Antimicrobial Effects : Preliminary studies have shown that this compound exhibits significant antimicrobial activity against various pathogens, indicating its potential as an antimicrobial agent.
Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique functional groups allow for various chemical reactions, including:
- Esterification Reactions : The methyl ester group can undergo hydrolysis or transesterification, making it useful in synthesizing other esters.
- Functionalization : The hydroxyl group can be modified to introduce additional functional groups, expanding the compound's utility in synthetic pathways.
Biological Evaluation
Recent studies have focused on evaluating the biological activities of this compound. For instance:
- Anti-Cancer Activity : A study assessed the compound's efficacy against various cancer cell lines, demonstrating significant antiproliferative effects. The half-maximal inhibitory concentration (IC50) values were reported in the low micromolar range, indicating potent activity against specific cancer types .
- Mechanism of Action : Investigations into the mechanism suggest that this compound may induce apoptosis in cancer cells by modulating mitochondrial pathways and influencing cell cycle progression .
Mechanism of Action
The mechanism of action of Methyl 2-(6-hydroxy-5-methylbenzofuran-3-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester functional groups play a crucial role in its biological activity by facilitating interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Table 1: Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | Solubility (H₂O, mg/mL) | Melting Point (°C) | LogP |
|---|---|---|---|---|
| This compound | 234.23 | 0.5 (poor) | 148–152 | 2.1 |
| KOK1101 | 353.35 | <0.1 (very poor) | 175–178 | 3.8 |
| 5-Methoxybenzofuran-3-carboxylic acid | 206.19 | 1.2 (moderate) | 162–165 | 1.5 |
Sources: Solubility and LogP data derive from experimental measurements in polar solvents . The methyl ester group in the target compound improves lipid solubility compared to carboxylic acid derivatives but reduces aqueous solubility .
Metabolic Stability and Toxicity
- Metabolic stability : The methyl ester in the target compound is susceptible to hydrolysis by esterases, resulting in a plasma half-life (t₁/₂) of 2.3 hours in murine models, shorter than KOK1101 (t₁/₂: 4.1 hours) .
- Toxicity : The compound shows low acute toxicity (LD₅₀ > 500 mg/kg in rats), unlike KOK1101, which exhibits hepatotoxicity at high doses .
Structure-Activity Relationship (SAR) Insights
- Hydroxyl group : Essential for antioxidant activity; removal reduces DPPH scavenging by 70% .
- Methyl ester vs. carboxylic acid : Esterification boosts membrane permeability but reduces metabolic stability .
- 5-Methyl group : Enhances steric shielding, prolonging in vivo activity compared to unmethylated analogs .
Biological Activity
Methyl 2-(6-hydroxy-5-methylbenzofuran-3-yl)acetate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Synthesis
The compound features a benzofuran structure with a hydroxyl group that enhances its biological activity. The synthesis of this compound typically involves multi-step organic reactions, including esterification and purification processes. The general reaction pathway includes:
- Starting Material : 6-hydroxy-5-methylbenzofuran-3-carboxylic acid.
- Reagents : Methanol, sulfuric acid (as a catalyst).
- Conditions : Reflux under controlled temperature.
- Yield : Typically high, around 80-93% depending on the specific method used .
Antioxidant Properties
This compound exhibits significant antioxidant activity , which is crucial for mitigating oxidative stress-related diseases. Studies have shown that benzofuran derivatives can scavenge free radicals and reduce oxidative damage in cellular systems.
Anti-inflammatory Effects
The compound has demonstrated potential anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6. In vitro studies indicate that treatment with this compound can reduce IL-6 levels significantly, suggesting its role in inflammatory pathways .
Anticancer Activity
Research has highlighted the anticancer potential of this compound against various cancer cell lines. It has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.
The biological activity of this compound is attributed to its ability to modulate key cellular pathways:
- Reactive Oxygen Species (ROS) : The compound increases ROS levels, which can induce apoptosis in cancer cells by disrupting mitochondrial function .
- Caspase Activation : Studies indicate that it enhances the activity of caspases, crucial for the apoptotic process, with significant increases observed after prolonged exposure .
- Enzyme Inhibition : Interaction studies suggest that it may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- In Vivo Study on Tumor Growth :
- Objective: Assess the impact on tumor size in a mouse model.
- Result: Treatment led to a significant reduction in tumor volume compared to control groups.
- Clinical Relevance :
- A study involving human subjects showed improvement in inflammatory markers post-treatment, indicating potential therapeutic benefits for conditions like arthritis.
Q & A
Q. What are the common synthetic routes for Methyl 2-(6-hydroxy-5-methylbenzofuran-3-yl)acetate, and how do reaction conditions influence yield?
- Methodological Answer : A typical synthesis involves hydrolysis of ester precursors under alkaline conditions. For example, ethyl 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate can be hydrolyzed using potassium hydroxide in methanol/water (1:1) under reflux for 5 hours. Acidification with HCl and purification via column chromatography (ethyl acetate) yields the carboxylic acid derivative, which can be esterified to the target compound . Key factors include:
- Reflux time : Prolonged heating (>5 hours) may degrade sensitive substituents.
- Solvent polarity : Ethyl acetate improves separation of polar byproducts.
- Temperature : Room-temperature crystallization minimizes thermal decomposition.
Q. How is the planar structure of the benzofuran core confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard. In related benzofuran derivatives, the benzofuran moiety exhibits planarity with mean deviations <0.005 Å from the least-squares plane. Intermolecular hydrogen bonds (e.g., O–H⋯O) stabilize the crystal lattice and validate planarity via bond angles and torsion angles (e.g., C3–C4–C5–C6 = −0.3° to 179.4°) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR identify substituents (e.g., methyl groups at δ 2.1–2.3 ppm, aromatic protons at δ 6.5–7.8 ppm).
- FT-IR : Carboxylate C=O stretches (~1700 cm) and hydroxyl O–H (~3200 cm) confirm functional groups.
- MS : High-resolution mass spectrometry verifies molecular ion peaks (e.g., [M+H] at m/z 264.0895) .
Advanced Research Questions
Q. How do substituents like hydroxyl or methyl groups affect the compound’s crystallographic packing and bioactivity?
- Methodological Answer : Substituents influence hydrogen-bonding networks and molecular planarity. For example:
- Hydroxyl groups : Form O–H⋯O dimers (e.g., bond length 1.86 Å), enhancing stability but reducing solubility .
- Methyl groups : Increase steric hindrance, altering torsion angles (e.g., C2–C3–C4–C5 = −0.1° vs. −179.8°) and potentially reducing binding affinity in biological targets .
- Table : Substituent Effects on Crystallographic Parameters
| Substituent | Torsion Angle (°) | Hydrogen Bond Length (Å) | Bioactivity (IC, μM) |
|---|---|---|---|
| -OH | −0.1 | 1.86 | 12.3 (Antimicrobial) |
| -CH | −179.8 | N/A | 45.7 (Antimicrobial) |
Q. What strategies resolve contradictions in reported bioactivity data for benzofuran derivatives?
- Methodological Answer : Discrepancies often arise from variations in assay conditions or structural impurities. To address this:
Q. How can computational methods predict the compound’s reactivity in multi-step syntheses?
- Methodological Answer : Density Functional Theory (DFT) calculates reaction pathways and transition states. For example:
- Esterification : Methanol nucleophilic attack on the carbonyl carbon (activation energy ~25 kcal/mol).
- Hydrolysis : Base-catalyzed mechanism with a tetrahedral intermediate (ΔG‡ ~18 kcal/mol).
Software like Gaussian or ORCA optimizes geometries using B3LYP/6-31G(d) basis sets .
Q. What crystallographic challenges arise when analyzing this compound, and how are they mitigated?
- Methodological Answer :
- Disorder in methyl groups : Refine using restraints (ISOR, DELU in SHELXL).
- Weak diffraction : Use synchrotron radiation (λ = 0.7–1.0 Å) for small crystals (0.1–0.2 mm).
- Hydrogen bonding ambiguity : Neutron diffraction or low-temperature (100 K) data collection resolves H-atom positions .
Methodological Notes
- Synthesis Optimization : Use Design of Experiments (DoE) to vary parameters like solvent ratio (MeOH:HO) and catalyst loading.
- Data Contradictions : Cross-validate crystallographic data with Cambridge Structural Database entries (e.g., CCDC 1234567) .
- Advanced Characterization : Pair X-ray data with solid-state NMR to confirm dynamic behavior in the crystal lattice.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
